molecular formula C10H20N2O B1593106 (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one CAS No. 909409-91-2

(R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one

Cat. No. B1593106
M. Wt: 184.28 g/mol
InChI Key: XCVMVRBLFPBDIN-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one” is a complex organic compound. It contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives have been found to exhibit a wide range of biological activities .


Molecular Structure Analysis

The compound contains a piperazine ring, which is known to participate in various chemical reactions, particularly those involving the nitrogen atoms. The presence of the ketone group (C=O) in the propanone part of the molecule also has implications for its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Piperazine derivatives generally have good solubility in water due to their polar nature .

Scientific Research Applications

  • Forensic Science

    • Piperazines are often used in the illicit manufacture of certain substances .
    • They are identified and analyzed using various methods such as gas chromatography-mass spectrometry (GC-MS), high pressure liquid chromatography (HPLC), and Fourier transform infrared (FTIR) spectroscopy .
    • The results of these analyses are used in forensic investigations to identify the presence of illicit substances .
  • Pharmaceutical Research

    • Piperazine derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .
    • The compounds were designed, synthesized, and then tested for their inhibitory effects .
    • Some of the compounds showed significant activity against Mycobacterium tuberculosis with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
  • Chemical Analysis

    • Piperazines are often used as reference materials in chemical analysis .
    • They are analyzed using various methods such as ultraviolet (UV) spectrophotometry, gas chromatography-mass spectrometry (GC-MS), and high pressure liquid chromatography (HPLC) .
    • The results of these analyses are used to identify and quantify the presence of piperazines in various samples .
  • Biological Research

    • Indole derivatives, which include compounds similar to “®-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one”, have been found to possess various biological activities .
    • These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • The compounds are tested using various in vitro and in vivo models, and the results are analyzed to determine their efficacy and potential therapeutic applications .
  • Antiviral Research

    • Indole derivatives, which include compounds similar to “®-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one”, have been found to possess antiviral activity .
    • Various derivatives were prepared and reported as antiviral agents .
    • In all tested compounds, some showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
  • Pharmacology

    • Indole is an important heterocyclic system that provides the skeleton to many biologically active pharmacophores .
    • Due to this, researchers took interest to synthesize various scaffolds of indole for screening different pharmacological activities .
    • Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties, as well as its biological activity. Without specific data, it’s difficult to provide detailed safety and hazard information .

Future Directions

The study of piperazine derivatives is a vibrant field due to their wide range of biological activities. Future research could focus on synthesizing new piperazine derivatives, including “®-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one”, and testing their biological activity .

properties

IUPAC Name

2,2-dimethyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-8-7-12(6-5-11-8)9(13)10(2,3)4/h8,11H,5-7H2,1-4H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVMVRBLFPBDIN-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)C(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646539
Record name 2,2-Dimethyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one

CAS RN

909409-91-2
Record name 2,2-Dimethyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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